2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide
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Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The ether linkage and the benzene ring contribute to the compound’s overall reactivity and interaction with various pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
- {[(2-methylprop-2-en-1-yl)oxy]methyl}benzene
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness
2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
82020-69-7 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13) |
InChI Key |
UWNZIYHYKGPSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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